4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol
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Description
4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H25NO and its molecular weight is 247.382. The purity is usually 95%.
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Mechanism of Action
Target of Action
Rac Deoxy-O-desmethyl Venlafaxine, also known as “racDeoxy-O-desmethylVenlafaxine” or “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol”, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Therefore, it’s reasonable to infer that Rac Deoxy-O-desmethyl Venlafaxine may also target the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft .
Mode of Action
The exact mechanism of action of Rac Deoxy-O-desmethyl Venlafaxine is unknown. It is thought to potentiate the neurotransmitters serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake . This results in an increase in the extracellular concentrations of these neurotransmitters and subsequent enhancement of neurotransmission .
Biochemical Pathways
The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation .
Pharmacokinetics
Venlafaxine is primarily metabolized into the active metabolite O-desmethyl-Venlafaxine (ODV), which has serotonin and norepinephrine reuptake inhibition properties . The mean plasma half-lives of Venlafaxine and ODV are 5(±2) hours and 11(±2) hours, respectively . Steady-state concentrations of Venlafaxine and ODV are attained within 3 days of oral multiple-dose therapy
Result of Action
The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation .
Properties
IUPAC Name |
4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFZQQZVCEESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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